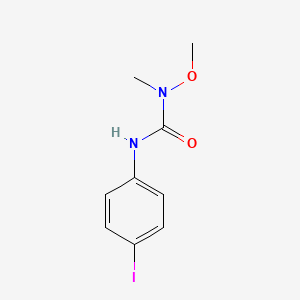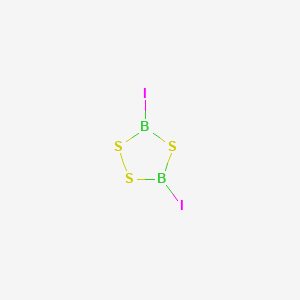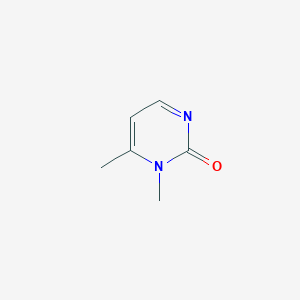
Iron;thorium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron;thorium is an intermetallic compound that combines the properties of both iron and thorium. Iron is a transition metal known for its strength, ductility, and high melting and boiling points. Thorium, on the other hand, is a slightly radioactive actinide metal with a high melting point and significant potential for use in nuclear reactors. The combination of these two elements results in a compound with unique properties that can be leveraged in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of iron;thorium compounds typically involves metallothermic reduction reactions. One common method is the reduction of thorium oxide (ThO₂) with iron powder at high temperatures. The reaction conditions often require an inert atmosphere to prevent oxidation and contamination. The reaction can be represented as follows:
ThO2+2Fe→ThFe2+O2
Industrial Production Methods
Industrial production of this compound compounds may involve the use of advanced metallurgical techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture of the two metals and help achieve the desired stoichiometry. The process typically involves melting the constituent metals in a controlled environment to form the intermetallic compound.
化学反应分析
Types of Reactions
Iron;thorium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of these compounds is influenced by the oxidation states of iron and thorium.
Common Reagents and Conditions
- this compound compounds can be oxidized using oxygen or other oxidizing agents. The reaction with oxygen can be represented as:
Oxidation: ThFe2+O2→ThO2+2FeO
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen or carbon monoxide.
Substitution: Substitution reactions can occur when this compound compounds react with halogens or other elements, leading to the formation of new compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of thorium dioxide (ThO₂) and iron oxide (FeO).
科学研究应用
Iron;thorium compounds have a wide range of scientific research applications:
Chemistry: These compounds are studied for their unique electronic and magnetic properties, which can be leveraged in the development of new materials and catalysts.
Biology: Research is ongoing to explore the potential use of this compound compounds in biomedical applications, such as targeted drug delivery and imaging.
Medicine: The radioactive properties of thorium make this compound compounds candidates for use in radiopharmaceuticals and cancer treatment.
Industry: this compound compounds are investigated for their potential use in nuclear reactors, where thorium can serve as a fuel source. Additionally, these compounds may be used in the aerospace industry for their high-temperature stability and strength.
作用机制
The mechanism of action of iron;thorium compounds depends on their specific application. In nuclear reactors, thorium undergoes neutron capture to form uranium-233, which can sustain a nuclear chain reaction. The molecular targets and pathways involved in this process include the absorption of neutrons by thorium nuclei and the subsequent fission of uranium-233.
In biomedical applications, the mechanism of action may involve the interaction of this compound compounds with biological molecules, leading to targeted delivery of therapeutic agents or imaging contrast.
相似化合物的比较
Iron;thorium compounds can be compared with other intermetallic compounds and actinide-based materials:
Iron;uranium: Similar to this compound, iron;uranium compounds combine the properties of iron and uranium. uranium is more radioactive and has different nuclear properties compared to thorium.
Thorium;magnesium: Thorium;magnesium compounds, such as Magthor, are known for their high-temperature stability and low density, making them suitable for aerospace applications.
Iron;plutonium: Iron;plutonium compounds are less commonly studied due to the high radioactivity and toxicity of plutonium.
The uniqueness of this compound compounds lies in their combination of the relatively low radioactivity of thorium with the desirable mechanical properties of iron, making them suitable for a wide range of applications.
Similar Compounds
- Iron;uranium
- Thorium;magnesium
- Iron;plutonium
属性
CAS 编号 |
12182-96-6 |
|---|---|
分子式 |
Fe3Th |
分子量 |
399.57 g/mol |
IUPAC 名称 |
iron;thorium |
InChI |
InChI=1S/3Fe.Th |
InChI 键 |
ZYGXUZXEIOKOJP-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Fe].[Fe].[Th] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


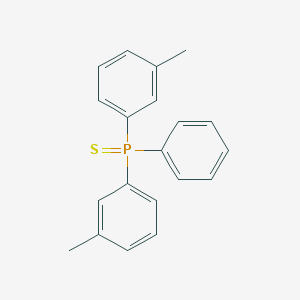
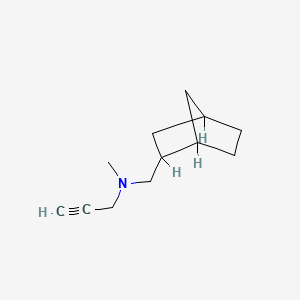
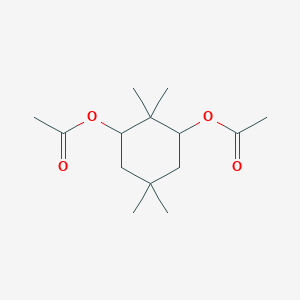
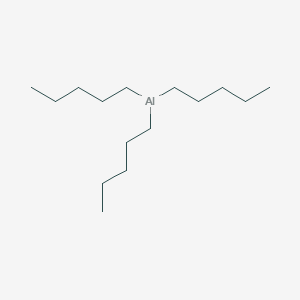
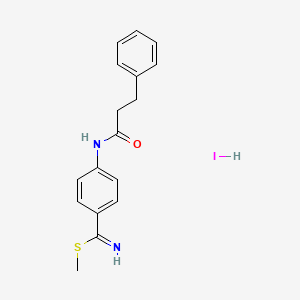

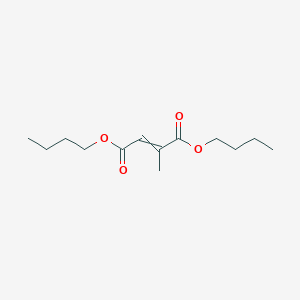
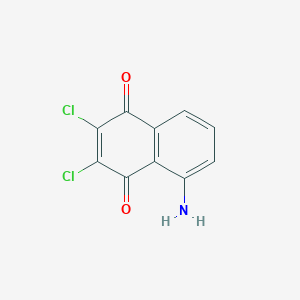
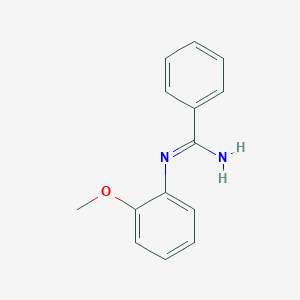
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
